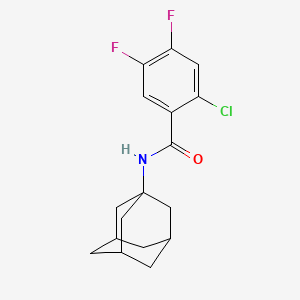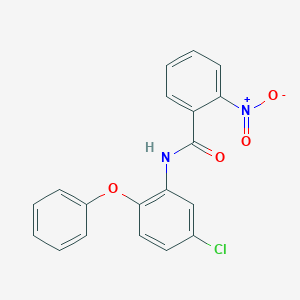
N-(1-adamantyl)-2-chloro-4,5-difluorobenzamide
描述
N-(1-adamantyl)-2-chloro-4,5-difluorobenzamide is a synthetic organic compound that features an adamantyl group attached to a benzamide structure The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound
作用机制
Target of Action
Related compounds such as n-(1-adamantyl)-n’-(4-guanidinobenzyl)urea have been found to target the urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots and is involved in cell migration and tissue remodeling.
Mode of Action
For instance, Amantadine, an adamantane derivative, inhibits the kidney’s active-transport removal and transfer of creatinine from blood to urine .
Biochemical Pathways
Related compounds such as 5f-apinaca have been found to undergo metabolic processes leading to mono- and dihydroxylation of the adamantyl group .
Pharmacokinetics
Related compounds such as n-(1-adamantyl)-n’-(4-guanidinobenzyl)urea have been found to have poor absorption and protein binding .
Result of Action
Related compounds have shown significant antibacterial activity against one or more tested microorganisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-chloro-4,5-difluorobenzamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine or chlorine, to form 1-adamantyl halide.
Coupling with Benzamide: The 1-adamantyl halide is then reacted with 2-chloro-4,5-difluorobenzamide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(1-adamantyl)-2-chloro-4,5-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the adamantyl group, leading to the formation of hydroxyl or ketone derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with bases such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of adamantyl ketones or alcohols.
Reduction: Formation of reduced adamantyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
N-(1-adamantyl)-2-chloro-4,5-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Materials Science: Due to its rigid structure, it is used in the development of novel polymers and materials with enhanced thermal and mechanical properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: It is explored for use in coatings and adhesives due to its chemical stability and resistance to degradation.
相似化合物的比较
Similar Compounds
N-1-adamantyl-2-chlorobenzamide: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
N-1-adamantyl-4,5-difluorobenzamide:
N-1-adamantyl-2-chloro-4-fluorobenzamide: Contains only one fluorine atom, leading to variations in its physical and chemical properties.
Uniqueness
N-(1-adamantyl)-2-chloro-4,5-difluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzamide ring, which imparts distinct electronic and steric effects. These modifications enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific and industrial fields.
属性
IUPAC Name |
N-(1-adamantyl)-2-chloro-4,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF2NO/c18-13-5-15(20)14(19)4-12(13)16(22)21-17-6-9-1-10(7-17)3-11(2-9)8-17/h4-5,9-11H,1-3,6-8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOOJJFWBKZNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C=C4Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326755 | |
| Record name | N-(1-adamantyl)-2-chloro-4,5-difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197341 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
713505-51-2 | |
| Record name | N-(1-adamantyl)-2-chloro-4,5-difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B4166420.png)
![N-allyl-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4166426.png)
![2-{[(3-nitrophenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B4166433.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4166438.png)
![5-bromo-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4166443.png)
![N-{4-[5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4166458.png)
![6-ethyl-1-mercapto-6-methyl-4-(2-phenylethyl)-6,7-dihydrobenzo[h][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4166471.png)
![5-[2-(difluoromethoxy)phenyl]-7-[4-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4166476.png)
![1-{2-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}ethanone dihydrochloride](/img/structure/B4166477.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4166486.png)
![6-[(6-ethoxy-3-pyridazinyl)oxy]-N'-isobutyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4166503.png)
![3-METHYL-4-(4-METHYLPHENYL)-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4166510.png)

![N-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-2-METHOXYBENZAMIDE](/img/structure/B4166529.png)
